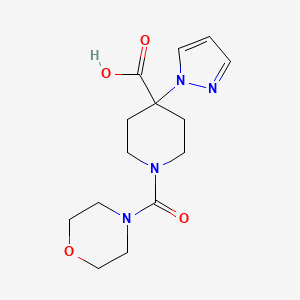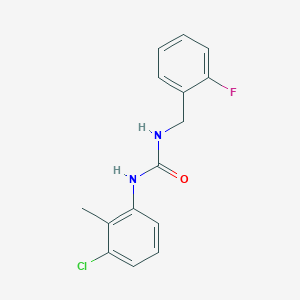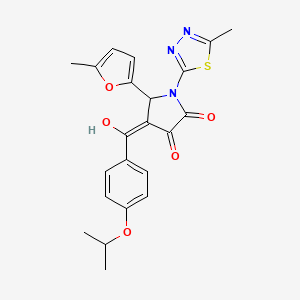![molecular formula C13H15NO3S B5405210 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5405210.png)
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H13NO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyethylsulfanyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methylphenylamine with maleic anhydride to form the intermediate 1-(4-methylphenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with 2-mercaptoethanol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds and interact with various enzymes and receptors. The pyrrolidine ring provides structural stability and contributes to the compound’s binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)pyrrolidine-2,5-dione: Lacks the hydroxyethylsulfanyl group.
3-[(2-Hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione: Lacks the methylphenyl group.
1-(4-Methylphenyl)-3-(2-hydroxyethyl)pyrrolidine-2,5-dione: Similar structure but different substitution pattern.
Uniqueness
3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the hydroxyethylsulfanyl and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-10(5-3-9)14-12(16)8-11(13(14)17)18-7-6-15/h2-5,11,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLTCUATNENRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S*,4S*)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5405131.png)
![[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-pyridin-3-ylmethanone](/img/structure/B5405133.png)
![(4R)-4-amino-1-[2,4-bis(trifluoromethyl)benzoyl]-N-methyl-L-prolinamide](/img/structure/B5405136.png)
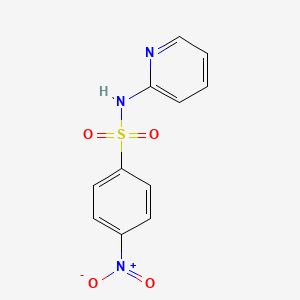
![3-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5405147.png)
![1'-[(5-ethylpyridin-2-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5405163.png)
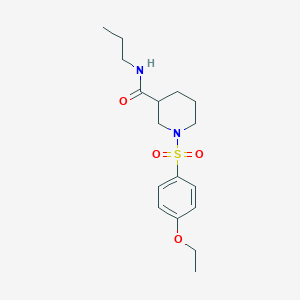
![1-(2,5-Dimethoxyphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5405174.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-tyrosinamide](/img/structure/B5405188.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405196.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5405203.png)
